3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic compound that belongs to the class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. The compound has a molecular formula of C25H20N2O4 and a molar mass of 412.44 g/mol. Its structure features a cyanophenyl group attached to the propanoic acid backbone, which is further modified by the Fmoc group that provides stability and solubility during
While specific biological activities of 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid are not extensively documented, compounds of this nature are often investigated for their potential as inhibitors or modulators in biochemical pathways. The presence of the cyanophenyl moiety suggests potential interactions with biological targets, possibly influencing activities related to cellular signaling or metabolic processes.
The synthesis of 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves solid-phase peptide synthesis techniques. A common method includes:
This compound has several applications primarily in:
Interaction studies involving 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid focus on its binding affinity with various proteins or enzymes. The unique structural features may allow it to act as an inhibitor or modulator, although specific studies detailing these interactions remain limited.
Several compounds share structural similarities with 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, including:
Compound Name | CAS Number | Similarity |
---|---|---|
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyanophenyl)propanoic acid | 205526-36-9 | 1.00 |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-cyanophenyl)propanoic acid | 401620-74-4 | 1.00 |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid | 131669-07-3 | 0.91 |
(S)-2-cyano-N-[((9H-fluoren-9-yl)methoxy)carbonyl]-L-leucine | 144701-24-6 | 0.90 |
(S)-2-cyano-N-[((benzyloxy)carbonyl)]L-leucine | 269078-73-1 | 0.90 |
These compounds share similar functional groups and structural motifs but may differ in their specific substituents or stereochemistry, which can significantly influence their biological properties and applications.